molecular formula C17H14ClNO3S B13196318 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride

1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride

Cat. No.: B13196318
M. Wt: 347.8 g/mol
InChI Key: NCIODMRCHKBXHG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 1-(1-phenylmethoxyethenyl)indole-6-sulfonyl chloride systematically describes the compound’s structure. The parent indole ring is substituted at the 6-position with a sulfonyl chloride group (-SO₂Cl) and at the 1-position with a 1-(benzyloxy)ethenyl moiety. The molecular formula, C₁₇H₁₄ClNO₃S , corresponds to a molecular weight of 347.82 g/mol .

The SMILES notation, C=C(N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 , encodes the connectivity of the indole core, sulfonyl chloride, and benzyloxyethenyl groups. The benzyloxyethenyl substituent consists of an ethenyl bridge (-CH=CH-) bonded to a benzyloxy group (-OCH₂C₆H₅), introducing steric bulk and electronic modulation to the indole nitrogen.

A comparative analysis of bond lengths and angles, derived from crystallographic data of related indole derivatives, suggests that the sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom, while the indole nitrogen exhibits slight pyramidalization due to steric interactions with the bulky substituent.

Table 1: Key Molecular Descriptors of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl Chloride

Property Value Source
Molecular Formula C₁₇H₁₄ClNO₃S
Molecular Weight 347.82 g/mol
IUPAC Name 1-(1-phenylmethoxyethenyl)indole-6-sulfonyl chloride
SMILES C=C(N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3

Properties

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(1-phenylmethoxyethenyl)indole-6-sulfonyl chloride

InChI

InChI=1S/C17H14ClNO3S/c1-13(22-12-14-5-3-2-4-6-14)19-10-9-15-7-8-16(11-17(15)19)23(18,20)21/h2-11H,1,12H2

InChI Key

NCIODMRCHKBXHG-UHFFFAOYSA-N

Canonical SMILES

C=C(N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method Overview:

This method involves the electrophilic substitution of the indole nucleus at the 6-position with sulfonyl chloride, typically chlorosulfonic acid or analogous reagents, under controlled conditions.

Reaction Scheme:

$$ \text{Indole derivative} + \text{Chlorosulfonic acid} \rightarrow \text{Indole-6-sulfonyl chloride} $$

Procedure Details:

  • Starting Material: 1H-indole or substituted indole, bearing the desired substituents at the 1-position.
  • Reagents: Chlorosulfonic acid (ClSO₃H) as the sulfonylating agent.
  • Conditions: The reaction is performed at low temperatures (0°C to 50°C) to prevent over-sulfonation or decomposition.
  • Work-up: Quenching with ice-water, neutralization, and extraction.

Advantages:

  • High regioselectivity at the 6-position.
  • Relatively straightforward process with commercially available reagents.

Limitations:

  • Possible formation of polysulfonylated by-products.
  • Requires careful temperature control to optimize yield and purity.

Synthesis via Benzyloxy-Substituted Vinyl Sulfone Intermediates

Method Overview:

This approach involves the formation of the vinyl sulfone intermediate, 1-(benzyloxy)ethenyl derivatives , followed by their coupling with indole or its derivatives.

Key Steps:

  • Preparation of the Vinyl Sulfone Intermediate:
    • Reacting phenylsulfonyl chlorides with appropriate alkenyl precursors, such as benzyloxy-alkenes, under basic conditions.
    • Use of phase transfer catalysts (PTC) like tetrabutylammonium bromide to facilitate the reaction.
  • Coupling with Indole Derivatives:
    • The vinyl sulfone intermediate reacts with indole derivatives, often in the presence of inorganic bases such as potassium carbonate.
    • The reaction is typically conducted at elevated temperatures (40°C to 130°C).

Representative Reaction:

Indole derivative + Benzyloxy-ethenyl phenylsulfone → 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride

Reaction Conditions:

  • Temperature: 40°C to 130°C, optimized for maximum yield.
  • Catalysts: Phase transfer catalysts (e.g., tetrabutylammonium bromide).
  • Solvents: Dichloromethane, dimethylformamide (DMF), or similar polar aprotic solvents.

Yields:

  • Moderate to high yields (23% to 52%) depending on the specific reaction conditions and intermediates used, as reported in patent literature and research articles.

Conversion of Intermediates to Final Product

The synthesis often involves transformation of intermediate compounds such as N-(4-(2-tosyloxyethyl)phenyl)acetamide to the target sulfonyl chloride via chlorination or sulfonylation reactions, followed by purification steps like recrystallization or chromatography.

Reaction Optimization and Yield Enhancement

Parameter Typical Range Notes
Temperature 0°C – 150°C Lower temperatures favor regioselectivity; higher temperatures increase reaction rates
Reagents Chlorosulfonic acid, phenylsulfonyl chlorides Choice depends on desired substitution pattern
Catalysts Tetrabutylammonium bromide, crown ethers Facilitate phase transfer and improve yields
Solvents Dichloromethane, DMF Polar aprotic solvents preferred for sulfonylation

Key Research Findings and Literature Data

  • Yields: The synthesis of similar indole sulfonyl chlorides has been reported with yields ranging from 23% to over 50%, depending on the method and reagents used.
  • Reaction Conditions: Optimal temperatures are generally maintained between 40°C and 130°C, with phase transfer catalysts improving efficiency.
  • Intermediates: Vinyl sulfone derivatives serve as versatile intermediates, enabling subsequent functionalization at the indole core.

Summary of Preparation Methods

Method Reagents Conditions Yield Notes
Direct sulfonylation Chlorosulfonic acid 0°C to 50°C Moderate High regioselectivity, risk of over-sulfonation
Vinyl sulfone coupling Phenylsulfonyl chlorides + benzyloxy-alkenes 40°C to 130°C, PTC catalysis 23%–52% Requires multi-step synthesis, versatile intermediate

Chemical Reactions Analysis

1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride undergoes various chemical reactions:

Scientific Research Applications

Scientific Research Applications of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride

This compound is a complex organic compound with the molecular formula C17H14ClNO3SC_{17}H_{14}ClNO_3S. It features a unique structure including an indole core, a benzyloxy group, and a sulfonyl chloride moiety, making it valuable in chemistry, biology, and industry.

Chemistry

  • Building Block for Synthesis this compound serves as a building block in synthesizing complex molecules.
  • Study of Reaction Mechanisms It is employed to study reaction mechanisms and pathways.

Biology

  • Biochemical Probe This compound is investigated for its potential as a biochemical probe.
  • Interactions with Macromolecules It is studied for its interactions with biological macromolecules.

Medicine

  • Therapeutic Properties The compound is explored for potential therapeutic properties.
  • Drug Development It is used in drug development and screening assays.

Industry

  • Specialty Chemicals this compound is utilized in the production of specialty chemicals.
  • Novel Materials It is applied in the development of novel materials.

Mechanism of Action

The mechanism of action of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride involves several molecular interactions:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property This compound 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
CAS Number 2060031-98-1 32103-15-4
Molecular Weight 347.82 ~295.5 (calculated)
Key Substituents Benzyloxy ethenyl (position 1) Ethyl (position 1), oxo (position 2)
Core Structure Indole Benzo[cd]indole (fused bicyclic system)

Table 2: Commercial and Functional Comparison

Property This compound 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
Price Not available (out of stock) $155.00/50 mg
Suppliers China, USA, India, Germany 25 suppliers
Potential Applications Prodrug synthesis, modular chemistry Fluorescent probes, kinase inhibitors

Biological Activity

1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its therapeutic potentials and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with benzyloxy groups followed by sulfonylation. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, a related study showed that various indole derivatives demonstrated significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations ranging from 0.22 to 0.88 µg/mm² . The structure-activity relationship (SAR) suggests that modifications at the indole ring can enhance antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been documented, with compounds exhibiting selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives have shown reduced gastrointestinal toxicity while maintaining anti-inflammatory activity in preclinical models . This suggests that this compound may also possess similar properties.

Anticancer Activity

Indole derivatives are known for their anticancer activities. Studies have reported that specific indole-based compounds can suppress tumor growth in various cancer models, including ovarian cancer xenografts . The mechanism often involves modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several indole derivatives were tested for their antimicrobial effects against multiple pathogens. The results indicated that compounds with a benzyloxy substituent exhibited enhanced activity against C. albicans compared to standard treatments like nystatin . This highlights the potential application of this compound in treating fungal infections.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of sulfonamide compounds revealed that certain analogs achieved significant reductions in inflammatory markers in vivo. These findings support the hypothesis that this compound might be effective in managing inflammatory conditions without the adverse effects commonly associated with traditional NSAIDs .

Research Findings Summary Table

Biological Activity Effectiveness Reference
AntimicrobialSignificant against P. aeruginosa, S. aureus
Anti-inflammatorySelective COX inhibition with low GI toxicity
AnticancerTumor growth suppression in xenograft models

Q & A

Q. What are the recommended synthetic routes for 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride, and what critical conditions ensure optimal yields?

The synthesis typically involves two key steps:

Indole Core Functionalization : Introducing the benzyloxyethenyl group at the 1-position of the indole scaffold. This may involve palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using halogenated indole precursors and benzyloxyethenyl boronic acids.

Sulfonylation : Treating the intermediate 1H-indole-6-sulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Q. Critical Conditions :

  • Anhydrous Environment : Moisture degrades sulfonyl chlorides; use inert atmospheres (N₂/Ar) and dry solvents.
  • Temperature Control : Exothermic reactions during sulfonylation require cooling (0–5°C).
  • Purification : Column chromatography or recrystallization removes unreacted reagents .

Q. Example Reaction Setup :

StepReagents/ConditionsYield (%)
1Pd(OAc)₂, PPh₃, DMF, 80°C65–75
2SOCl₂, reflux, 4h85–90

Q. How should researchers safely handle and store this compound given its sulfonyl chloride reactivity?

Handling Protocols :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhaling vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO) before disposal.
  • Storage : Store in airtight, amber glass containers at –20°C under inert gas to prevent hydrolysis .

Q. Stability Data :

  • Hydrolysis Rate : Rapid degradation in aqueous media (t½ < 1 hr at pH 7).
  • Thermal Stability : Decomposes above 80°C, releasing HCl and SO₂ gases .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), benzyloxy methylene (δ 4.8–5.2 ppm), and ethenyl protons (δ 5.5–6.5 ppm).
    • ¹³C NMR : Sulfonyl chloride carbon (δ ~125 ppm), indole C-3 (δ ~135 ppm).
  • IR Spectroscopy : S=O stretch (1360–1380 cm⁻¹), C-Cl stretch (750–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 375.3 (C₁₇H₁₄ClNO₃S).

Q. Resolving Contradictions :

  • X-ray Crystallography : Definitive structural confirmation (e.g., bond angles, torsion) .
  • Comparative Analysis : Cross-reference with analogous indole sulfonyl chlorides (e.g., 1-(phenylsulfonyl)indole derivatives) .

Advanced Research Questions

Q. How does the electronic nature of the indole ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The electron-rich indole ring (due to the nitrogen lone pair) activates the sulfonyl chloride toward nucleophilic attack. Key factors:

  • Resonance Effects : The indole’s π-system stabilizes transition states during substitution.
  • Steric Hindrance : The 1-(benzyloxyethenyl) group may slow reactions at the 6-position.

Q. Experimental Validation :

  • Kinetic Studies : Compare reaction rates with non-indole sulfonyl chlorides (e.g., benzoyl chloride) under identical conditions.
  • Computational Modeling : Density Functional Theory (DFT) to map electron density distribution .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during coupling reactions involving this compound?

Approaches :

  • Low-Temperature Reactions : Conduct reactions at –10°C to slow hydrolysis.
  • Protic Solvent Avoidance : Use anhydrous THF or DCM instead of alcohols/water.
  • In Situ Generation : Prepare the sulfonyl chloride immediately before use to minimize degradation.

Q. Case Study :

  • Amide Coupling : Reaction with amines (e.g., benzylamine) in DCM with triethylamine (TEA) as a base achieved 85% yield without detectable hydrolysis .

Q. How can this compound serve as a precursor for developing bioactive molecules, and what are key structural modifications to enhance activity?

Applications :

  • Anticancer Agents : Sulfonamide derivatives inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme.
  • Antimicrobials : Hybrid indole-sulfonamide structures disrupt bacterial folate synthesis.

Q. Modification Strategies :

  • Positional Isomerism : Replace the benzyloxy group with methoxy or nitro groups to alter lipophilicity.
  • Bioisosteres : Substitute the sulfonyl chloride with sulfonamides or sulfonic esters .

Q. Synthetic Example :

DerivativeModificationBioactivity (IC₅₀)
A6-SO₂NH₂CA-IX: 12 nM
B6-SO₂OCH₃E. coli MIC: 8 µg/mL

Q. What analytical challenges arise in quantifying trace impurities (e.g., hydrolyzed byproducts) in this compound?

Challenges :

  • Co-elution in HPLC : Hydrolyzed sulfonic acid (C₁₇H₁₄NO₅S) may co-elute with the parent compound.
  • Detection Limits : UV-vis methods struggle with low-concentration impurities (<0.1%).

Q. Solutions :

  • LC-MS/MS : Use selective ion monitoring (SIM) for m/z 357.3 (hydrolyzed product).
  • Ion-Pair Chromatography : Add heptafluorobutyric acid (HFBA) to improve resolution .

Q. How can computational tools predict the regioselectivity of electrophilic attacks on this molecule?

Methods :

  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic sites via HOMO maps.
  • Molecular Electrostatic Potential (MEP) : Highlight electron-deficient regions (e.g., sulfonyl chloride).

Q. Predicted Reactivity :

  • Electrophilic Aromatic Substitution (EAS) : Favored at the indole C-5 position due to ortho/para-directing effects of the sulfonyl group.
  • Validation : Experimental nitration (HNO₃/H₂SO₄) yields 5-nitro derivatives as major products .

Q. Table 1: Comparative Reactivity of Sulfonyl Chlorides

CompoundHydrolysis Rate (k, s⁻¹)Nucleophilic Substitution Yield (%)
Target Compound0.1592 (with benzylamine)
Benzoyl Chloride0.4588 (with benzylamine)
Tosyl Chloride0.0895 (with benzylamine)

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalReference Compound
¹H NMR (CDCl₃)δ 5.2 (s, 2H, CH₂Ph)
IR (KBr)1375 cm⁻¹ (S=O stretch)
HRMSm/z 375.0621 [M+H]⁺ (calc: 375.0625)

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